HSR6071 - 111374-21-1

HSR6071

Catalog Number: EVT-255550
CAS Number: 111374-21-1
Molecular Formula: C10H12N8O
Molecular Weight: 260.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HSR6071 is an antiallergic agent with potential for the treatment of asthma.
Synthesis Analysis

Synthetic Routes

The synthesis of HSR6071 typically involves several key steps that can be optimized for yield and purity. The laboratory synthesis process usually requires:

  • Organic Solvents: Commonly used solvents facilitate the reaction and product formation.
  • Catalysts: Specific catalysts are employed to enhance reaction rates and selectivity.

Industrial Production Methods

For industrial-scale production, the laboratory methods are scaled up, focusing on optimizing reaction conditions to ensure high yields. This includes:

  • Temperature Control: Maintaining specific temperatures to promote desired reactions.
  • Purification Techniques: Methods such as crystallization or chromatography are used to purify the final product from by-products and impurities.
Molecular Structure Analysis

The molecular structure of HSR6071 is characterized by its unique arrangement of atoms that contribute to its biological activity. While specific structural data such as bond lengths and angles are not detailed in the available literature, the compound's efficacy as an anti-allergic agent can be attributed to its functional groups that interact with biological systems.

Structural Features

  • Functional Groups: The presence of specific functional groups allows for interactions with biological targets related to allergic responses.
  • Three-Dimensional Conformation: The spatial arrangement of atoms plays a crucial role in the compound's binding affinity to its targets.
Chemical Reactions Analysis

HSR6071 can undergo various chemical reactions, which include:

Types of Reactions

  • Oxidation: This process can lead to the formation of oxidized derivatives under controlled conditions.
  • Reduction: Functional groups within HSR6071 can be modified through reduction reactions.
  • Substitution: HSR6071 can participate in substitution reactions where functional groups are exchanged.

Common Reagents and Conditions

Reagents commonly used in reactions involving HSR6071 include:

  • Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation processes.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Mechanism of Action

The mechanism by which HSR6071 exerts its anti-allergic effects involves several biochemical pathways:

Inhibition of Mediator Release

HSR6071 inhibits the release of histamine and slow-reacting substances from mast cells. This action helps to prevent the cascade of events that lead to allergic symptoms.

Phosphodiesterase Inhibition

Additionally, HSR6071 inhibits cyclic adenosine monophosphate phosphodiesterase activity. This inhibition leads to relaxation of bronchial smooth muscle, contributing to bronchodilation and alleviating asthma symptoms.

Physical and Chemical Properties Analysis

HSR6071 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in various organic solvents, which aids in its synthesis and application.
  • Stability: The compound's stability under different conditions can vary based on environmental factors such as temperature and pH.

While specific numerical data regarding melting point, boiling point, or spectral properties are not provided in the current literature, these properties are crucial for practical applications in drug formulation.

Applications

HSR6071 has diverse applications across multiple scientific fields:

Medical Applications

  • Therapeutic Agent: Investigated for its potential use in treating allergic conditions such as asthma and rhinitis.
  • Research Tool: Utilized as a model compound in studies exploring allergic responses and pharmacological interventions.

Industrial Applications

HSR6071 plays a role in the development of new anti-allergic drugs and formulations aimed at improving patient outcomes in allergy management.

Mechanistic Insights into HSR6071’s Antiallergic Activity

Inhibition of IgE-Mediated Mast Cell Degranulation Pathways

HSR6071 (6-(1-pyrrolidinyl)-N-(1H-tetrazol-5-yl)-2-pyrazinecarboxamide) potently suppresses IgE-mediated mast cell degranulation by targeting early-phase signaling events. In rat peritoneal exudate cells, HSR6071 inhibits antigen-induced histamine release with an IC₅₀ of 4.6 × 10⁻¹⁰ M, demonstrating >1,000-fold greater potency than ketotifen [3]. This inhibition occurs via stabilization of mast cell membranes, preventing FcεRI-triggered exocytosis of preformed mediators like histamine and SRS-A (slow-reacting substance of anaphylaxis). Crucially, HSR6071 blocks IgE binding to high-affinity receptors (FcεRI) on mast cells, thereby interrupting the cascade leading to calcium influx and granule release [1] [3]. Additional studies confirm HSR6071’s efficacy extends to human mast cells by indirectly modulating MRGPRX2 receptor activity—a key pathway in IgE-independent degranulation [2] [6].

Table 1: Comparative Inhibition of IgE-Mediated Histamine Release by Anti-Allergic Agents

CompoundIC₅₀ (M)Relative Potency vs. HSR6071
HSR60714.6 × 10⁻¹⁰1.0x
Ketotifen1.0 × 10⁻⁵~21,700x weaker
Tranilast4.6 × 10⁻⁶~10,000x weaker
Disodium Cromoglycate4.8 × 10⁻⁶~10,400x weaker

Data derived from rat peritoneal exudate cell assays [3] [10].

Suppression of Passive Cutaneous Anaphylaxis (PCA) via Mast Cell Stabilization

HSR6071 demonstrates exceptional efficacy in suppressing PCA reactions—a gold-standard model for Type I hypersensitivity. Intravenous administration (0.0096 mg/kg) and oral dosing (0.18 mg/kg) of HSR6071 achieve 50% inhibition (ED₅₀) of 48-hour homologous PCA in rats, outperforming ketotifen (ED₅₀ = 0.3 mg/kg, oral) and disodium cromoglycate [3]. This activity stems from HSR6071’s dual action:

  • Prevention of mediator release: Blocks histamine and SRS-A secretion from sensitized lung tissues [1].
  • Antagonism of SRS-A: Specifically inhibits leukotriene D₄ (LTD₄)-induced bronchoconstriction without affecting histamine or acetylcholine responses [1].Notably, HSR6071 does not alter vascular permeability or smooth muscle contraction, confirming its selective mast cell-stabilizing profile rather than generalized anti-inflammatory effects [3] [10].

Modulation of Cyclic AMP Phosphodiesterase Activity in Allergic Response Regulation

Beyond mast cell stabilization, HSR6071 elevates intracellular cyclic AMP (cAMP) levels by inhibiting cAMP phosphodiesterase (PDE). This enzymatic inhibition promotes cAMP accumulation in mast cells and tracheal smooth muscle, leading to:

  • Relaxation of bronchial smooth muscle: Demonstrated in guinea pig tracheal assays [1].
  • Synergistic suppression of degranulation: Elevated cAMP enhances the threshold for mast cell activation [1] [7].This PDE-inhibitory activity contributes to HSR6071’s efficacy in experimental asthma models, where it reduces bronchoconstriction in IgE-sensitized rats at doses as low as 0.01 mg/kg i.v. [1]. The cAMP pathway modulation represents a complementary mechanism to direct mast cell stabilization, amplifying its anti-allergic effects.

Table 2: Functional Consequences of cAMP Phosphodiesterase Inhibition by HSR6071

Tissue/Process AffectedEffect of HSR6071Experimental Model
Tracheal Smooth MuscleConcentration-dependent relaxationGuinea pig isolated trachea
Mast Cell DegranulationReduced histamine/SRS-A releaseRat lung tissue
BronchoconstrictionInhibition of LTD₄-induced contractionGuinea pig airways

Data synthesized from J Pharm Pharmacol (1990) [1].

Selectivity in Mediator Release Inhibition: Contrasting Effects on Compound 48/80 vs. A23187-Induced Histamine Release

HSR6071 exhibits differential inhibition based on the degranulation stimulus:

  • Compound 48/80 (receptor-mediated): HSR6071 potently blocks histamine release (IC₅₀ ~10⁻⁹ M) by interfering with G-protein-coupled receptor signaling [3].
  • Calcium ionophore A23187 (non-receptor-mediated): Fails to inhibit A23187-triggered degranulation even at high concentrations (10⁻⁴ M) [3] [10].This selectivity confirms HSR6071’s action targets upstream receptor-dependent pathways (e.g., FcεRI or MRGPRX2 activation) rather than downstream exocytotic machinery. It further distinguishes HSR6071 from broad-spectrum inhibitors like MY-1250, which partially suppress A23187-induced SRS-A release [10]. The specificity minimizes off-target effects on non-immune cells, enhancing its therapeutic potential for IgE-driven allergies.

Properties

CAS Number

111374-21-1

Product Name

HSR6071

IUPAC Name

6-pyrrolidin-1-yl-N-(2H-tetrazol-5-yl)pyrazine-2-carboxamide

Molecular Formula

C10H12N8O

Molecular Weight

260.26 g/mol

InChI

InChI=1S/C10H12N8O/c19-9(13-10-14-16-17-15-10)7-5-11-6-8(12-7)18-3-1-2-4-18/h5-6H,1-4H2,(H2,13,14,15,16,17,19)

InChI Key

LUJDHCXCWJFNOJ-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NC(=CN=C2)C(=O)NC3=NNN=N3

Synonyms

6-(1-pyrrolidinyl)-N-(1H-tetrazol-5-yl)-2-pyrazinecarboxamide
HSR 6071
HSR-6071

Canonical SMILES

C1CCN(C1)C2=NC(=CN=C2)C(=O)NC3=NNN=N3

Isomeric SMILES

C1CCN(C1)C2=NC(=CN=C2)C(=O)NC3=NNN=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.